4-Hydroxycyclophosphamide
Overview
Description
4-Hydroxycyclophosphamide is in the class of oxazaphosphorine compounds. It is the main, active metabolite of cyclophosphamide and of mafosfamide after they are partially metabolized by cytochrome P450 . It is a phosphorodiamide that consists of 2-amino-1,3,2-oxazaphosphinan-4-ol 2-oxide having two 2-chloroethyl groups attached to the exocyclic nitrogen .
Synthesis Analysis
Cyclophosphamide’s metabolites, namely 4-hydroxycyclophosphamide and acrolein, are the main cause of toxicity. 4-Hydroxycyclophosphamide can cross cellular membranes and be transformed into acrolein and phosphoramide mustard, assuming a double harmful effect .Molecular Structure Analysis
The molecular formula of 4-Hydroxycyclophosphamide is C7H15Cl2N2O3P. Its average mass is 277.085 Da and its monoisotopic mass is 276.019745 Da .Chemical Reactions Analysis
4-Hydroxycyclophosphamide is partially tautomerized into aldophosphamide, which easily enters live cells. It is then partially detoxified into inactive carboxycyclophosphamide by the enzyme ALDH, but partially is hydrolyzed by another cell’s enzyme phosphatase to the two directly cytotoxic metabolites - phosphoramide mustard and acrolein .Physical And Chemical Properties Analysis
4-Hydroxycyclophosphamide has a molar mass of 277.08 g·mol −1 . More detailed physical and chemical properties might require specific experimental measurements or computations which are not available in the current resources.Scientific Research Applications
Pharmacokinetics in Patients with Glomerulonephritis : 4-Hydroxycyclophosphamide's pharmacokinetics were examined in patients with glomerulonephritis secondary to lupus and small vessel vasculitis. The study found that clinical and pharmacogenetic covariates alter the disposition of cyclophosphamide and 4-Hydroxycyclophosphamide, which could impact clinical efficacy (Joy et al., 2012).
Analysis in Human Blood : A method was developed to analyze 4-Hydroxycyclophosphamide in human blood, providing a sensitive, selective, reproducible, and accurate assay for monitoring infusion pharmacokinetics in clinical trials (Wright et al., 1995).
Enhancing Apoptotic Cell Death : In murine vascular endothelial cells, 4-Hydroxycyclophosphamide enhanced TNF-alpha-induced apoptotic cell death, suggesting its potential use in limiting inflammatory processes (Ohtani et al., 2006).
Influence on Human Lymphocyte Immunoglobulin Biosynthesis : 4-Hydroxycyclophosphamide was shown to inhibit T cell-dependent and direct B cell humoral responses in human lymphocytes, indicating its immunomodulating effects (Górski et al., 1983).
Pharmacokinetics and Enzyme Influence : A study on the effects of polymorphisms of drug metabolizing enzymes on the pharmacokinetics of cyclophosphamide and 4-Hydroxycyclophosphamide highlighted the impact of genetic variations on drug efficacy and toxicity (Ekhart et al., 2008).
Metabolism in Rat Hepatocytes : Research on cyclophosphamide metabolism in isolated rat hepatocytes showed that 4-Hydroxycyclophosphamide is a major product of primary oxidative metabolism, providing insights into its metabolic pathways (Bates et al., 1981).
Activation Mechanism : A study detailed the mechanism of activation of 4-Hydroxycyclophosphamide, contributing to the understanding of how it is converted to cytotoxic metabolites (Borch & Millard, 1987).
Pharmacokinetics/Pharmacodynamics in Cancer Patients : The effects of genetic polymorphisms on the pharmacokinetics of cyclophosphamide and 4-Hydroxycyclophosphamide, as well as their impact on pharmacodynamics in cancer patients, were evaluated, demonstrating significant interindividual differences (Nakajima et al., 2007).
Safety And Hazards
When handling 4-Hydroxycyclophosphamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANONBLIHMVXAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960669 | |
Record name | 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycyclophosphamide | |
CAS RN |
40277-05-2 | |
Record name | 4-Hydroxycyclophosphamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40277-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxycyclophosphamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040277052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40277-05-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYCYCLOPHOSPHAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XBF4E50HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxycyclophosphamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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